2-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}propanoic acid
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Overview
Description
2-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}propanoic acid is an organic compound featuring a trifluoromethyl group and an oxadiazole ring. The trifluoromethyl group is known for its significant electronegativity and is often used in pharmaceuticals to enhance the biological activity of compounds . The oxadiazole ring is a five-membered heterocycle containing oxygen and nitrogen atoms, which is commonly found in various bioactive molecules.
Preparation Methods
The synthesis of 2-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}propanoic acid involves several steps. One common method includes the reaction of 4-(trifluoromethyl)benzonitrile with hydroxylamine to form the corresponding amidoxime. This intermediate is then cyclized to form the oxadiazole ring. . Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
2-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Mechanism of Action
The mechanism of action of 2-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 2-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}propanoic acid include:
2-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}acetic acid: This compound has a similar structure but with an acetic acid moiety instead of propanoic acid.
2-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}butanoic acid: This compound has a butanoic acid moiety, providing different physicochemical properties.
4-(Trifluoromethyl)phenylboronic acid: This compound contains a trifluoromethyl group and a boronic acid moiety, used in different chemical applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C12H9F3N2O3 |
---|---|
Molecular Weight |
286.21 g/mol |
IUPAC Name |
2-[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]propanoic acid |
InChI |
InChI=1S/C12H9F3N2O3/c1-6(10(18)19)7-2-4-8(5-3-7)9-16-11(20-17-9)12(13,14)15/h2-6H,1H3,(H,18,19) |
InChI Key |
GEZWINOQBPCIOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=NOC(=N2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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